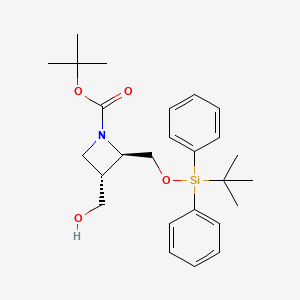

tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Beschreibung

tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a constrained azetidine derivative featuring a four-membered ring system. Key structural elements include:

- Azetidine core: A four-membered saturated ring, conferring rigidity compared to larger heterocycles like pyrrolidine.

- Protecting groups: A tert-butoxycarbonyl (Boc) group at the 1-position and a tert-butyldiphenylsilyl (TBDPS) ether at the 2-position, which stabilize the molecule during synthetic modifications.

- Hydroxymethyl substituent: A hydroxymethyl group at the 3-position, enabling further functionalization (e.g., phosphorylation or glycosylation).

This compound is likely used in medicinal chemistry as a scaffold for developing bioactive molecules, leveraging its stereochemical precision and stability .

Eigenschaften

Molekularformel |

C26H37NO4Si |

|---|---|

Molekulargewicht |

455.7 g/mol |

IUPAC-Name |

tert-butyl (2R,3R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-(hydroxymethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C26H37NO4Si/c1-25(2,3)31-24(29)27-17-20(18-28)23(27)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23,28H,17-19H2,1-6H3/t20-,23-/m0/s1 |

InChI-Schlüssel |

YZDMQLSOYVPEIW-REWPJTCUSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

- Azetidine ring formation: The azetidine core is often constructed via cyclization of suitably functionalized amino alcohol precursors or through ring-closing reactions involving amino acids or azetidine derivatives.

- Introduction of hydroxymethyl groups: Hydroxymethyl substituents at positions 2 and 3 are introduced via selective hydroxymethylation or by using protected hydroxymethyl building blocks.

Protection Strategy

- Tert-butyldiphenylsilyl (TBDPS) protection: The primary hydroxyl group is protected with TBDPS chloride in the presence of a base (e.g., imidazole or triethylamine) to prevent undesired side reactions during subsequent steps.

- tert-Butyl carbamate (Boc) protection: The azetidine nitrogen is protected with Boc anhydride to stabilize the ring nitrogen and control reactivity.

Stereoselective Control

- The (2R,3R) stereochemistry is controlled by using chiral starting materials or chiral catalysts during ring formation or hydroxymethylation steps.

- Diastereoselective reactions and purification techniques (e.g., chiral chromatography) are employed to isolate the desired stereoisomer.

Typical Reaction Conditions

- Reactions are performed under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen-sensitive side reactions.

- Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.

- Temperature control is critical, often requiring cooling (0°C to room temperature) during protection steps to improve selectivity and yield.

Purification and Characterization

- Purification is achieved by column chromatography using silica gel with appropriate eluents.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and HPLC to confirm purity (>97%) and stereochemical integrity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Azetidine ring formation | Cyclization of amino alcohol precursors | Construct azetidine ring | Chiral control critical |

| 2 | Hydroxymethyl introduction | Hydroxymethylation or use of protected units | Install hydroxymethyl groups at C2 and C3 | Stereoselective step |

| 3 | TBDPS protection | TBDPSCl, imidazole, DCM, 0°C to RT | Protect primary hydroxyl group | Prevents side reactions |

| 4 | Boc protection | Boc2O, base (e.g., TEA), DCM | Protect azetidine nitrogen | Stabilizes nitrogen functionality |

| 5 | Purification | Silica gel chromatography | Isolate pure stereoisomer | Confirm by NMR, MS, HPLC |

Research Findings and Optimization

- The TBDPS protecting group is preferred over smaller silyl groups for its steric bulk, which enhances stability during synthetic manipulations.

- Maintaining stereochemical purity is essential for downstream biological activity; thus, stereoselective catalysts or chiral auxiliaries are often employed.

- Automated or scaled-up syntheses utilize flow chemistry or automated reactors to improve yields and reproducibility.

- Reaction monitoring by TLC and HPLC ensures timely quenching and minimizes side products.

Comparative Analysis

| Compound Name | Key Differences/Features |

|---|---|

| tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate | Contains indole ring; different functional groups |

| tert-Butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-formylazetidine-1-carboxylate | Similar azetidine core; aldehyde functionality instead of hydroxymethyl |

The unique combination of hydroxymethyl and TBDPS groups in the target compound enhances its utility as a building block for complex molecule synthesis, setting it apart from structurally related analogs.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in biological processes.

Medicine

In medicine, tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can protect reactive sites, allowing for selective reactions to occur. The azetidine ring can participate in ring-opening reactions, leading to the formation of new compounds. The hydroxymethyl group can undergo various transformations, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Azetidine and Pyrrolidine Derivatives

Key Observations :

- Pyrrolidine derivatives (4b, 5b) feature a 5-oxo group, which may participate in hydrogen bonding or redox reactions absent in the target compound .

- Simpler azetidines (e.g., tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) lack the TBDPS group, reducing steric bulk but offering fewer synthetic handles .

Key Observations :

- Pyrrolidine derivatives (4b, 5b) show moderate-to-high yields (39–75%) via Sonogashira coupling, highlighting the efficiency of this method for introducing alkyne-containing substituents .

- The target compound’s absence of a 5-oxo group simplifies its NMR spectrum compared to 4b and 5b, which exhibit downfield shifts for carbonyl protons (~174 ppm in ¹³C NMR) .

- HRMS data for 4b and 5b confirm structural integrity, with deviations <1 ppm between observed and calculated values .

Biologische Aktivität

tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry. The biological activity of this compound is of particular interest due to its structural features that may influence its interaction with biological targets.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₃₁NO₄Si

- Molecular Weight : 357.54 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological pathways. The presence of the tert-butyldiphenylsilyl group enhances lipophilicity, potentially increasing membrane permeability and influencing pharmacokinetics.

1. Antimicrobial Properties

Research indicates that azetidine derivatives exhibit antimicrobial activity. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Effects

Compounds structurally similar to tert-butyl azetidine derivatives have been shown to possess anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines when treated with these compounds, which could be beneficial for conditions such as arthritis and other inflammatory diseases .

3. Cytotoxicity Against Cancer Cells

Several studies have reported the cytotoxic effects of azetidine derivatives on cancer cell lines. For instance, compounds exhibiting similar structural motifs have been found to induce apoptosis in human cancer cells, indicating a potential role in cancer therapy .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including tert-butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate). Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | E. coli |

| Compound B | 32 | Staphylococcus aureus |

| tert-Butyl Azetidine | 32 | Pseudomonas aeruginosa |

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory properties, the compound was tested on RAW 264.7 macrophages. The results indicated a significant decrease in TNF-alpha production at concentrations as low as 10 µM.

| Treatment Concentration (µM) | TNF-alpha Production (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Q & A

Basic Question: What are the common synthetic routes for tert-butyl (2R,3R)-azetidine derivatives, and how are stereochemical configurations controlled?

Answer:

The synthesis of azetidine derivatives often involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and protecting group strategies. For example, the tert-butyldiphenylsilyl (TBDPS) group is used to protect hydroxyl moieties, enabling regioselective functionalization . Stereochemical control is achieved through chiral starting materials or asymmetric catalysis. In , the (2S,3R)-configuration of a pyrrolidine analog was maintained using enantiomerically pure intermediates, confirmed by optical rotation ([α]₂₀ᴅ +12.9°) and NMR coupling constants (e.g., J = 17.9 MHz for trans-diaxial protons) .

Advanced Question: How can conflicting NMR spectral data be resolved when characterizing tert-butyl-protected azetidines?

Answer:

Contradictions in NMR data (e.g., unexpected splitting or integration) often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Key steps include:

- 2D NMR (COSY, HSQC): Correlate proton-proton and proton-carbon couplings to confirm connectivity.

- Variable-temperature NMR: Identify broadening or splitting changes caused by conformational exchange .

For instance, in , the ¹H NMR of a related compound showed a broad singlet (δ 1.86 ppm) attributed to exchangeable protons, resolved by deuterium exchange experiments .

Basic Question: What purification methods are effective for isolating tert-butyl azetidine carboxylates with high purity?

Answer:

Silica gel column chromatography with gradient elution (hexane/EtOAc) is standard, achieving >95% purity for silyl-protected intermediates . For polar derivatives, preparative HPLC or recrystallization (e.g., using EtOH/water) may be required. highlights a 99% pure pyrrolidine analog after column chromatography (hexane/EtOAc 8:2 to 3:7) .

Advanced Question: How do reaction conditions (e.g., solvent, catalyst loading) impact yields in Sonogashira coupling of silyl-protected intermediates?

Answer:

Key factors include:

- Solvent polarity: DMF/Et₃N mixtures enhance solubility of aryl halides and alkynes .

- Catalyst ratio: Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.) optimize alkyne activation while minimizing side reactions .

- Temperature: Reactions at 70°C for 18 hours improve conversion, as seen in (39% yield) vs. (75% yield with adjusted equivalents) .

Basic Question: What spectroscopic techniques are critical for confirming the structure of tert-butyl azetidine derivatives?

Answer:

- ¹³C NMR: Confirms tert-butyl (δ ~28 ppm) and carbonyl (δ ~173 ppm) groups .

- HRMS: Validates molecular formulas (e.g., m/z 584.28328 for C₃₅H₄₂NO₅Si⁺ in ) .

- IR: Identifies carbonyl (νmax ~1748 cm⁻¹) and hydroxyl (νmax ~3435 cm⁻¹) stretches .

Advanced Question: How can stereochemical integrity be preserved during hydrogenation or borane reduction of azetidine intermediates?

Answer:

- Hydrogenation: Use Pd/C under H₂ at controlled pressure to avoid over-reduction. describes hydrogenation of a propargyl alcohol derivative without racemization, confirmed by retained [α]₂₀ᴅ values .

- Borane reduction: Stereoselectivity is achieved via chelation control. For example, BH₃·THF selectively reduces ketones to alcohols with retention of configuration .

Basic Question: What are the recommended storage conditions for silyl-protected azetidine derivatives?

Answer:

Store under argon at 2–8°C in airtight containers to prevent hydrolysis of the TBDPS group. specifies refrigeration and protection from moisture for carbamate analogs .

Advanced Question: How can discrepancies in optical rotation data between batches be troubleshooted?

Answer:

- Chiral HPLC: Compare retention times with a known standard.

- Impurity profiling: Trace enantiomers or diastereomers (e.g., via LC-MS) may explain deviations.

In , optical rotation ([α]₂₀ᴅ +12.9°) correlated with >95% enantiomeric excess (ee) confirmed by chiral analysis .

Advanced Question: What strategies mitigate epimerization during deprotection of tert-butyl carbamates?

Answer:

- Acidic conditions: Use TFA in CH₂Cl₂ at 0°C to minimize carbamate scrambling.

- Neutral workup: Quench with aqueous NaHCO₃ to prevent prolonged acid exposure. avoided epimerization during tert-butyl removal by optimizing reaction time and temperature .

Basic Question: How is the tert-butyldiphenylsilyl (TBDPS) group selectively removed without affecting other functionalities?

Answer:

TBAF (tetrabutylammonium fluoride) in THF selectively cleaves silyl ethers at 0°C, preserving tert-butyl carbamates and hydroxyl groups. utilized this method post-Sonogashira coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.